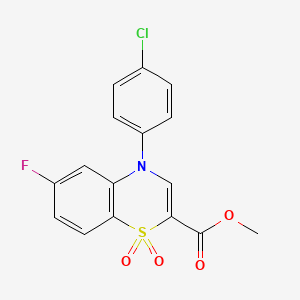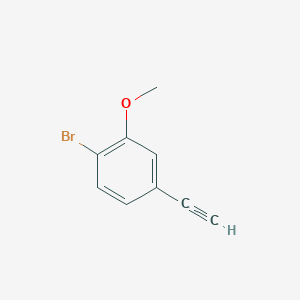![molecular formula C16H16FNO4 B2952530 3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-28-1](/img/structure/B2952530.png)
3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a complex organic molecule. It contains a spiro[5.5]undecane core, which is a type of spirocyclic compound where two cycloalkane rings of five and five carbons share a single atom . The molecule also contains a 3-fluorophenyl group, an amino group, and a methylene group, as well as two dione groups attached to the spiro[5.5]undecane core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic core and the various functional groups. The 3D conformation of the molecule could be influenced by these groups and the specific ways in which they are bonded to the core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could influence its polarity and therefore its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Crystal Structures
The synthesis and characterization of novel spiro compounds, including those related to 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, have been a significant area of interest. These compounds are synthesized and characterized using techniques such as X-ray single-crystal diffraction, IR, and elemental analysis, providing insights into their molecular structures and properties (Zeng et al., 2010). For example, the structural elucidation of these compounds aids in understanding their crystalline forms, space groups, and molecular dimensions, which are crucial for their potential applications in material science and medicinal chemistry.
Electochemistry in Non-aqueous Media
Research has also explored the electrochemical behaviors of spiro compounds in non-aqueous media. This study highlights the redox properties and the main products of electrolytic oxidation and reduction, offering valuable information for developing new synthetic methods and materials based on spiro compounds (G. Abou-Elenien et al., 1991).
Antimicrobial Activity and Molecular Docking
Certain spiro compounds have been synthesized and tested for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study also involves molecular docking to understand the interactions between these compounds and microbial enzymes, which could lead to the development of new antibacterial and antifungal agents (M. Ghorab et al., 2017).
Pharmacological Screening
The synthesis and pharmacological screening of azaspirodione, azaspirane, and bis-azaspirodione derivatives showcase the potential of spiro compounds in drug development. This research indicates the versatility of spiro compounds in generating various derivatives with potential bioactive properties (F. El-Telbany et al., 1977).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(3-fluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c17-11-5-4-6-12(9-11)18-10-13-14(19)21-16(22-15(13)20)7-2-1-3-8-16/h4-6,9-10,18H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXCSXWPIOASPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC(=CC=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952447.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2952449.png)

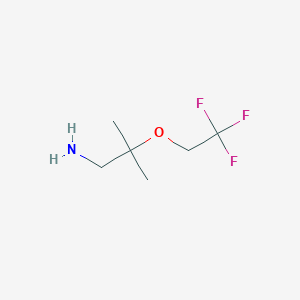
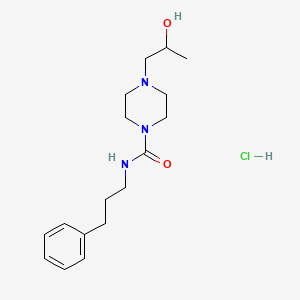
![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B2952455.png)


![1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2952461.png)
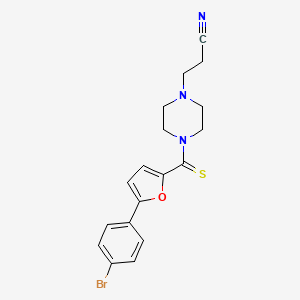
![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)
